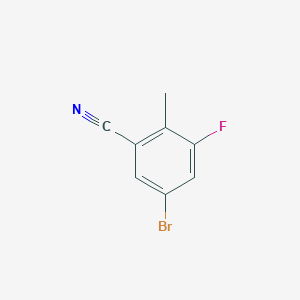

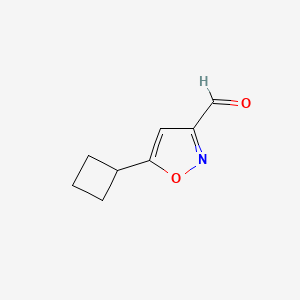

![molecular formula C17H11Cl3N2OS B2712423 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide CAS No. 565191-95-9](/img/structure/B2712423.png)

2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTTA belongs to the class of thiazole-based compounds and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

Research on similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has demonstrated the importance of studying molecular structures and intermolecular interactions. These studies reveal that molecules like 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide are likely to have a ‘‘V’’ shaped structure with significant angles between aromatic planes. Intermolecular interactions, including hydrogen bonds and π interactions, play a crucial role in forming 3-D arrays, which are essential for understanding the compound's chemical behavior and potential applications in materials science (Boechat et al., 2011).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to this compound have been explored through various studies. For example, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks showcases the compound's potential in forming complex molecular structures. This synthetic route highlights the ability to create ring-annulated products, which are significant in developing new pharmaceuticals and chemicals with unique properties (Janardhan et al., 2014).

Antitumor and Antibacterial Activity

Several studies have focused on the antitumor and antibacterial activities of derivatives of this compound. For instance, the evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has shown considerable anticancer activity against various cancer cell lines. These findings suggest that derivatives of this compound could be potent candidates for developing new anticancer drugs (Yurttaş et al., 2015).

Additionally, novel thiazolidinone and acetidinone derivatives synthesized from similar compounds have shown significant antimicrobial activity, suggesting potential applications in addressing bacterial infections and designing new antibacterial agents (Mistry et al., 2009).

Theoretical and Experimental Studies

Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides, including compounds with structures similar to this compound, have provided insights into their biological activity, chemical reactivity, and coordination ability. These studies suggest that such molecules exhibit potential coordination ability and vary in chemical reactivity depending on the substitution position. Furthermore, they indicate remarkable biological activities, making them of pharmacological interest (Kumar & MisraNeeraj, 2014).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms . For instance, the thiazole ring’s planarity and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allow it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Propriétés

IUPAC Name |

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2OS/c18-12-7-6-11(8-13(12)19)14-9-24-17(21-14)22-16(23)15(20)10-4-2-1-3-5-10/h1-9,15H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLDOBGHJATNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

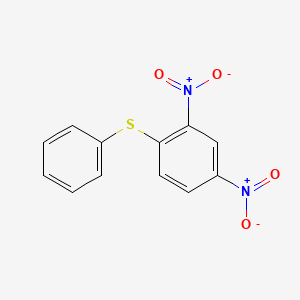

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

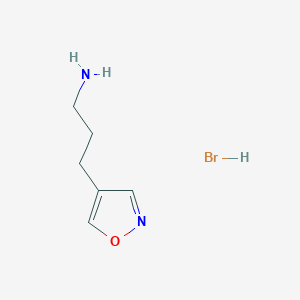

![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)

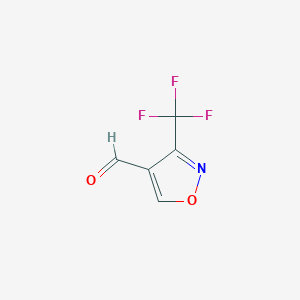

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2712351.png)

![N-(2-cyanophenyl)-N'-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2712352.png)

![N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712353.png)

![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide](/img/structure/B2712359.png)

![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)